molecular formula C6H10F3NO2 B8052145 n-(1,3-Dioxolan-2-ylmethyl)-2,2,2-trifluoroethanamine

n-(1,3-Dioxolan-2-ylmethyl)-2,2,2-trifluoroethanamine

Cat. No.: B8052145
M. Wt: 185.14 g/mol
InChI Key: USIBIZAOGDGXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-(1,3-Dioxolan-2-ylmethyl)-2,2,2-trifluoroethanamine: is an organic compound characterized by the presence of a trifluoroethylamine group attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(1,3-Dioxolan-2-ylmethyl)-2,2,2-trifluoroethanamine typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of ethylene glycol with formaldehyde under acidic conditions to form 1,3-dioxolane.

    Introduction of the Trifluoroethylamine Group: The trifluoroethylamine group can be introduced via nucleophilic substitution reactions. One common method involves the reaction of 2,2,2-trifluoroethylamine with a suitable alkylating agent such as 2-bromo-1,3-dioxolane.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: n-(1,3-Dioxolan-2-ylmethyl)-2,2,2-trifluoroethanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new substituted amines or ethers.

Scientific Research Applications

Chemistry

In organic synthesis, n-(1,3-Dioxolan-2-ylmethyl)-2,2,2-trifluoroethanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving trifluoroethylamine derivatives.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs, particularly those targeting the central nervous system due to its ability to cross the blood-brain barrier.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials, including polymers and coatings that require specific chemical resistance and stability.

Mechanism of Action

The mechanism by which n-(1,3-Dioxolan-2-ylmethyl)-2,2,2-trifluoroethanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethylamine group can form strong hydrogen bonds and electrostatic interactions, while the dioxolane ring provides steric hindrance and stability. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • n-(1,3-Dioxolan-2-ylmethyl)-2,2,2-trifluoroethanol
  • n-(1,3-Dioxolan-2-ylmethyl)-2,2,2-trifluoroacetamide
  • n-(1,3-Dioxolan-2-ylmethyl)-2,2,2-trifluoropropanamine

Uniqueness

Compared to similar compounds, n-(1,3-Dioxolan-2-ylmethyl)-2,2,2-trifluoroethanamine is unique due to its combination of the trifluoroethylamine group and the dioxolane ring

Properties

IUPAC Name

N-(1,3-dioxolan-2-ylmethyl)-2,2,2-trifluoroethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c7-6(8,9)4-10-3-5-11-1-2-12-5/h5,10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIBIZAOGDGXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CNCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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